molecular formula C9H16ClN3O B3047700 3-(Cyclopentyloxy)-1-methyl-1H-pyrazol-4-amine hydrochloride CAS No. 1431966-45-8

3-(Cyclopentyloxy)-1-methyl-1H-pyrazol-4-amine hydrochloride

Cat. No. B3047700
CAS RN: 1431966-45-8
M. Wt: 217.69
InChI Key: RWRDBDQLTUKSLP-UHFFFAOYSA-N
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Description

3-(Cyclopentyloxy)-1-methyl-1H-pyrazol-4-amine hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Scientific Research Applications

Biological Activity and Drug Delivery Systems

Chitosan, a biopolymer derived from chitin, shares some similarities with our compound. Chitosan is soluble in aqueous acidic media due to primary amine protonation, making it an excellent candidate for drug delivery systems. Similarly, our compound’s solubility characteristics could be harnessed for targeted drug delivery. Researchers might explore its use as a carrier for therapeutic agents, exploiting its biocompatibility and controlled release properties .

Antioxidant Properties

Chitosan derivatives have demonstrated antioxidant activity. Given the structural resemblance between chitosan and our compound, it’s worth investigating whether our compound exhibits similar antioxidant effects. Antioxidants play a crucial role in protecting cells from oxidative stress and preventing various diseases. Researchers could explore its potential as a natural antioxidant .

Antimicrobial Applications

Chitosan is known for its antimicrobial properties. It inhibits the growth of bacteria, fungi, and viruses. Our compound’s unique structure may also confer antimicrobial activity. Researchers could evaluate its effectiveness against specific pathogens, potentially leading to novel antimicrobial agents or coatings for medical devices .

Green Synthesis of Metallic Nanoparticles

Chitosan has been used in the green synthesis of metallic nanoparticles. These nanoparticles find applications in catalysis, sensors, and drug delivery. Our compound’s properties might enable similar applications. Researchers could explore its role in synthesizing nanoparticles with specific properties, such as enhanced catalytic activity or targeted drug delivery .

Biocatalyst Support

Chitosan serves as a support material for immobilizing enzymes (biocatalysts). These immobilized enzymes find applications in biotransformations, biofuel production, and environmental remediation. Our compound’s solubility and biocompatibility could make it a suitable support matrix for biocatalysts. Researchers might investigate its potential in enzyme immobilization .

Other Potential Fields

While the above applications are well-established, our compound’s unique properties may open up additional avenues. Researchers could explore its use in wound healing, tissue engineering, or even as a component in drug-eluting stents. The key lies in understanding its interactions with biological systems and tailoring its properties for specific applications.

Safety and Hazards

  • Safety Data Sheet : Link

Future Directions

: Synthonix Corporation - Product Link

Mechanism of Action

Target of Action

The primary target of 3-(Cyclopentyloxy)-1-methyl-1H-pyrazol-4-amine hydrochloride, also known as Cyclopentolate, is the muscarinic receptors in the muscles of the eye . These receptors play a crucial role in controlling the pupil size and the shape of the lens .

Mode of Action

Cyclopentolate interacts with its targets by blocking the muscarinic receptors . This action results in the relaxation of the sphincter of the iris and the ciliary muscles . Consequently, it produces dilation of the pupil (mydriasis) and prevents the eye from accommodating for near vision (cycloplegia) .

Biochemical Pathways

It is known that the compound’s action on muscarinic receptors disrupts the normal functioning of these receptors, leading to changes in the eye’s physiology .

Pharmacokinetics

Similar compounds in its class, such as doxycycline and minocycline, are known to be more reliably absorbed orally . Another compound in this class, tigecycline, is injectable only, with an improved antibacterial spectrum compared with the tetracyclines .

Result of Action

The action of Cyclopentolate results in a rapid, intense cycloplegic and mydriatic effect that is maximal in 15 to 60 minutes . Recovery usually occurs within 24 hours . The cycloplegic and mydriatic effects are slower in onset and longer in duration in patients who have dark pigmented irises .

Action Environment

The environment can influence the action, efficacy, and stability of Cyclopentolate. For instance, the compound’s effects are slower in onset and longer in duration in patients who have dark pigmented irises . Additionally, patients may be more light sensitive than normal and may notice close objects blurred (and possibly distant objects blurred, depending on the patient’s visual system) .

properties

IUPAC Name

3-cyclopentyloxy-1-methylpyrazol-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O.ClH/c1-12-6-8(10)9(11-12)13-7-4-2-3-5-7;/h6-7H,2-5,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWRDBDQLTUKSLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC2CCCC2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Cyclopentyloxy)-1-methyl-1H-pyrazol-4-amine hydrochloride

CAS RN

1431966-45-8
Record name 1H-Pyrazol-4-amine, 3-(cyclopentyloxy)-1-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1431966-45-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(cyclopentyloxy)-1-methyl-1H-pyrazol-4-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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